![molecular formula C8H16N4O2 B2578961 2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide CAS No. 280110-89-6](/img/structure/B2578961.png)
2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide
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Description
2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide (2APHE) is a compound that is widely used in scientific research. It is a synthetic compound with a wide range of applications in biochemistry, physiology, and drug discovery. The compound has been used in numerous studies to study the effects of various drugs on biological systems, as well as to investigate the mechanism of action of various drugs. 2APHE has also been used in laboratory experiments to study the biochemical and physiological effects of various drugs.
Scientific Research Applications
1. Soluble Epoxide Hydrolase Inhibitors
Inhibition of Soluble Epoxide Hydrolase for Hypertension and Inflammation
Research on piperazino functionality integrated into 1,3-disubstituted urea has shown potent inhibition of soluble epoxide hydrolase (sEH), offering a promising therapeutic approach for treating hypertension and inflammation. Substituted piperazino groups as tertiary pharmacophores led to substantial improvements in pharmacokinetic parameters, indicating the potential for developing effective sEH inhibitors with enhanced bioavailability and metabolic stability (Huang et al., 2010).
2. Antimicrobial Agents
Antimicrobial Potency of Piperazinyl Derivatives
Novel derivatives featuring the piperazin-1-yl moiety have been synthesized and demonstrated potent antimicrobial activity. These compounds were synthesized with excellent yields and showed to be as effective, if not more, than conventional medications in combating microbial infections, emphasizing the versatility of piperazine derivatives in developing new antimicrobial agents (Zaidi et al., 2021).
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDZGDFCZAFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide |
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